molecular formula C15H15ClO5 B2792547 Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate CAS No. 858748-45-5

Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate

Cat. No.: B2792547
CAS No.: 858748-45-5
M. Wt: 310.73
InChI Key: OKCSGDDAJPCZAS-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate is a useful research compound. Its molecular formula is C15H15ClO5 and its molecular weight is 310.73. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-3-20-14(18)5-4-9-8(2)10-6-11(16)12(17)7-13(10)21-15(9)19/h6-7,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCSGDDAJPCZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClO5C_{15}H_{15}ClO_5, with a molecular weight of approximately 310.73 g/mol. The structure features a chromenone core with multiple functional groups that contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its anticancer properties are attributed to its ability to modulate key enzymes involved in cell cycle regulation and apoptosis pathways.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly reduces cell viability through apoptosis induction. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
  • Antioxidant Activity Assessment : Using assays such as DPPH and ABTS, the compound's ability to scavenge free radicals was evaluated, revealing strong antioxidant potential comparable to established antioxidants.
  • Antimicrobial Testing : The minimal inhibitory concentration (MIC) was determined against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(7-hydroxy-4-methyl-2H-chromen)propanoateC15H16O5Lacks chlorine substituent; primarily studied for antioxidant properties
Ethyl 3-[7-(2-isopropoxy)-4-methyl]-chromenC16H18O5Contains an isopropoxy group; investigated for similar biological activities
Ethyl ((6-chloro)-4-methylchromen)acetateC15H15ClO4Similar chromenone structure but different substituents; used in organic synthesis

This table illustrates how this compound's unique combination of functional groups enhances its potential applications in medicinal chemistry compared to other compounds.

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